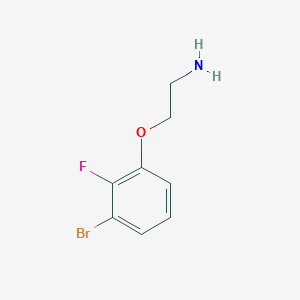

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine

Beschreibung

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine is a halogenated phenethylamine derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring, linked via an ether oxygen to an ethanamine backbone. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by halogens, which influence receptor binding, metabolic stability, and physicochemical properties .

Eigenschaften

IUPAC Name |

2-(3-bromo-2-fluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWMCLUIPDPJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine typically involves the following steps:

Bromination: The starting material, 2-fluorophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

Etherification: The brominated product is then reacted with ethylene oxide or a similar ethylating agent to form the corresponding ether.

Amination: Finally, the ether is subjected to amination using ammonia or an amine source to yield 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution: Products include various substituted phenoxyethanamines.

Oxidation: Products include imines or nitriles.

Reduction: Products include secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine is being investigated as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance efficacy against specific diseases, particularly in neurological and oncological fields.

Case Study : A study highlighted the synthesis of derivatives based on this compound, targeting serotonin receptors, which are crucial in treating depression and anxiety disorders. The derivatives exhibited varying degrees of selectivity and potency, suggesting that structural modifications could lead to improved therapeutic agents .

Research indicates that this compound may possess anti-inflammatory and anti-cancer properties. Its efficacy is attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Anti-cancer | Induced apoptosis in cancer cells | |

| Receptor Modulation | Selective binding to 5-HT receptors |

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Methods :

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituents on the aromatic ring critically determine molecular weight, polarity, and lipophilicity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen vs.

- Salt Forms : Hydrochloride salts (e.g., 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine·HCl) improve stability and solubility, a strategy applicable to the target compound for pharmaceutical formulations .

- Electron Effects : The trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]ethan-1-amine introduces strong electron-withdrawing effects, altering electronic distribution compared to bromo/fluoro substitutions .

Toxicity and Regulatory Considerations

- Halogenated Derivatives : Bromine and fluorine may introduce hepatotoxicity risks, as seen in brominated psychoactives .

- Regulatory Status : NBOMe compounds and benzimidazole derivatives (e.g., Metonitazene) are often controlled substances; the target compound’s structural similarity warrants regulatory scrutiny .

Biologische Aktivität

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C9H11BrFNO. Its structure features a phenoxy group linked to an ethanamine chain, which is significant for its biological activity. The presence of bromine and fluorine atoms enhances its lipophilicity and potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Structural Characteristics

The compound's unique combination of functional groups—specifically the amino group, bromine atom, and fluorine atom—suggests a variety of pharmacological effects. Similar compounds have been linked to antihypertensive and analgesic properties, indicating that 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine may also exhibit such activities due to its structural characteristics .

Biological Activity Overview

Research indicates that the biological activity of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine is influenced by its halogen substituents. The electronic properties imparted by bromine and fluorine enhance interactions with biological systems, which could lead to significant therapeutic benefits .

Interaction studies have shown that this compound binds to various biological targets, particularly receptors involved in cardiovascular and neurological functions. The binding affinity of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine to these receptors is crucial for understanding its mechanism of action and potential therapeutic applications .

Antimicrobial Activity

A study evaluating compounds with similar halogenated structures found that they exhibited notable antimicrobial properties. For instance, certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine may possess similar antimicrobial capabilities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0195 | E. coli |

| 3-Bromopyridine derivatives | 0.0048 | Bacillus mycoides |

| 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine | TBD | TBD |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit growth.

Pharmacological Potential

The pharmacological potential of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine has been highlighted in various studies focusing on its interaction with neurotransmitter systems. Compounds with similar structures have been shown to modulate neurotransmitter release, suggesting that this compound could influence neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.